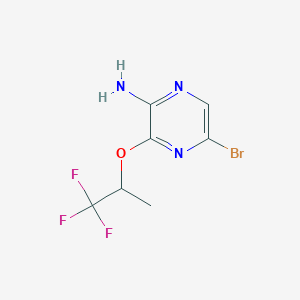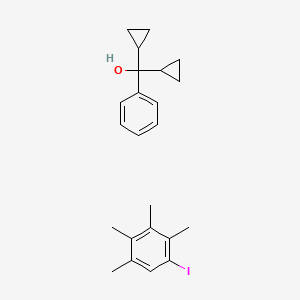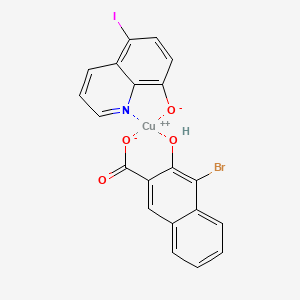
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)- typically involves the coordination of copper ions with the ligands 4-bromo-3-hydroxy-2-naphthoic acid and 5-iodo-8-quinolinol . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Ligand substitution reactions often involve the use of other ligands such as phosphines or amines under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction may yield copper(I) complexes. Ligand substitution reactions can result in the formation of new copper complexes with different ligands.
Scientific Research Applications
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)- has several scientific research applications:
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers and coordination polymers.
Mechanism of Action
The mechanism of action of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)- involves its ability to coordinate with various ligands and substrates. The copper ion in the complex can undergo redox reactions, which are crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound can activate substrates by coordinating with them and facilitating their transformation into products.
Comparison with Similar Compounds
Similar Compounds
Copper(II) acetate: Another copper complex used in catalysis and material science.
Copper(II) sulfate: Widely used in agriculture and industry.
Copper(II) chloride: Commonly used in organic synthesis and as a catalyst.
Uniqueness
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)- is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C20H11BrCuINO4 |
|---|---|
Molecular Weight |
599.7 g/mol |
IUPAC Name |
copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-iodoquinolin-8-olate |
InChI |
InChI=1S/C11H7BrO3.C9H6INO.Cu/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15;10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,13H,(H,14,15);1-5,12H;/q;;+2/p-2 |
InChI Key |
SEVRFXOEPHOAKS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Br)O)C(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[O-])I.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12816735.png)
![2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine](/img/structure/B12816747.png)
![(3R)-4-(6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methyl-1-piperazinecarboxamide](/img/structure/B12816751.png)
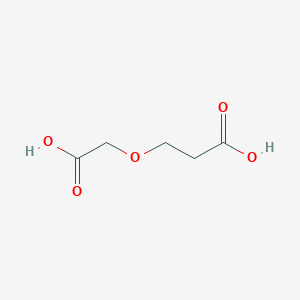
![1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12816765.png)
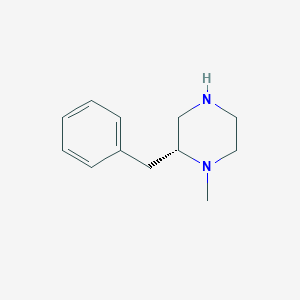
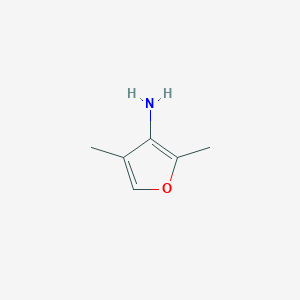

![5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12816797.png)
![5-((3AS,4S,6aR)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl)pentaneselenoic O-acid](/img/structure/B12816802.png)
